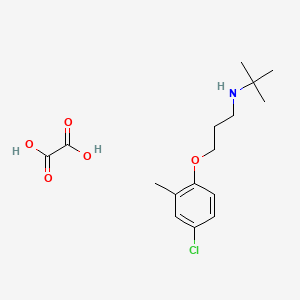![molecular formula C21H23NO3S B6123455 [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MDMA, or ecstasy, and is classified as a psychoactive drug. However, for the purpose of
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of happiness and euphoria, as well as increased empathy and social bonding.
Biochemical and Physiological Effects:
In addition to its psychological effects, MDMA also has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as changes in body temperature and metabolism. It has also been shown to have neurotoxic effects on the serotonin system, which can lead to long-term changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDMA in lab experiments is its ability to produce consistent and predictable effects. However, there are also a number of limitations to its use, including the potential for neurotoxicity and the risk of addiction.
Direcciones Futuras
There are a number of potential future directions for research involving MDMA. One area of interest is the development of new psychotherapeutic treatments that incorporate MDMA. Another area of research involves the use of MDMA as a tool for studying the neural mechanisms underlying social behavior and empathy. Additionally, there is ongoing research into the potential long-term effects of MDMA use, as well as the development of safer and more effective MDMA analogues.
Métodos De Síntesis
The synthesis method for MDMA involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. This reaction produces the intermediate 3,4-methylenedioxy-N-methylamphetamine (MDMA), which can then be further purified and crystallized to produce the final product.
Aplicaciones Científicas De Investigación
MDMA has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for psychotherapy. Studies have shown that MDMA can help to reduce anxiety and increase empathy, which can be beneficial in the treatment of conditions such as post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-26-18-9-7-15(8-10-18)20(23)16-5-3-11-22(12-16)13-17-4-2-6-19-21(17)25-14-24-19/h2,4,6-10,16H,3,5,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNAIARCHJLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate](/img/structure/B6123472.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)